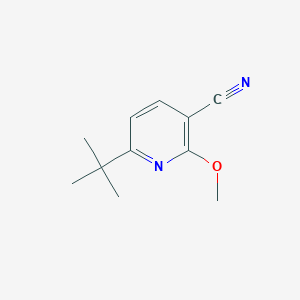

6-Tert-butyl-2-methoxynicotinonitrile

Vue d'ensemble

Description

6-Tert-butyl-2-methoxynicotinonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Activities

Research has indicated that compounds similar to 6-tert-butyl-2-methoxynicotinonitrile exhibit a range of pharmacological activities, including:

- Antibacterial : Compounds in this class have shown effectiveness against various bacterial strains.

- Antitumor : Studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

- Anticonvulsant : Some derivatives have demonstrated efficacy in reducing seizure activity.

- Cardiotonic : Certain studies indicate potential benefits for heart health through protective mechanisms against cardiac remodeling.

Case Study: Antitumor Activity

A notable investigation into the antitumor properties of related pyridine derivatives revealed that they could inhibit tumor cell proliferation through specific molecular pathways. For instance, compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxic effects at varying concentrations.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for diverse chemical reactions, including:

- Nucleophilic Substitution Reactions : The nitrile group can be transformed into various functional groups, facilitating the synthesis of more complex molecules.

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals which are useful in catalysis and material science.

Binding Affinity Studies

Recent interaction studies have focused on the binding affinity of this compound with various biological targets. These studies utilize molecular docking techniques to predict how well the compound can bind to specific receptors or enzymes, which is crucial for drug design.

Comparative Analysis with Related Compounds

To highlight its unique properties, a comparative analysis with structurally related compounds is essential. Below is a summary table showcasing some notable derivatives:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 6-Amino-5-methoxynicotinonitrile | Structure | Contains an amino group; potential for different biological activity. |

| 5-Chloro-2-methoxynicotinonitrile | Structure | Chlorine substitution may affect reactivity and biological properties. |

| 6-Bromo-2-methoxynicotinonitrile | Structure | Bromine substituent offers unique reactivity patterns compared to tert-butyl. |

| 4,4'-Di-tert-butyl-2,2'-dipyridyl | Similar dipyridyl structure | Exhibits different coordination chemistry due to dipyridyl nature. |

This table illustrates the diversity within the pyridine derivative family and emphasizes how the tert-butyl and methoxy functionalities in this compound enhance its solubility and biological activity.

Analyse Des Réactions Chimiques

Nitrile Hydrolysis

The nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides:

-

Acidic Hydrolysis : Produces 6-tert-butyl-2-methoxy-nicotinic acid via intermediate amide formation.

-

Basic Hydrolysis : Yields the corresponding ammonium salt, which can be acidified to the carboxylic acid.

| Condition | Reagent | Product | Reference |

|---|---|---|---|

| Acidic | H₂SO₄/H₂O | Nicotinic acid derivative | |

| Basic | NaOH/H₂O | Ammonium carboxylate |

Methoxy Group Demethylation

The methoxy group (-OMe) can undergo demethylation under strong acidic or oxidative conditions to form a hydroxyl group:

| Reagent | Temperature | Product | Reference |

|---|---|---|---|

| HBr/AcOH | Reflux | 2-Hydroxy derivative |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-rich C3 and C5 positions (due to methoxy’s +M effect) are susceptible to electrophilic attack:

Nitration

| Electrophile | Position | Product | Reference |

|---|---|---|---|

| NO₂⁺ | C5 | Nitro derivative |

Knoevenagel Condensation

The nitrile group participates in condensations with carbonyl compounds. For example, reacting with aldehydes in basic conditions forms α,β-unsaturated nitriles :

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Piperidine/MeOH | Styryl-nicotinonitrile |

Nitrile Reduction

-

LiAlH₄ : Reduces -CN to -CH₂NH₂, forming 6-tert-butyl-2-methoxy-nicotinamine.

| Reagent | Product | Reference |

|---|---|---|

| LiAlH₄ | Primary amine |

tert-Butyl Group Stability

The tert-butyl group resists oxidation but can undergo elimination under strong acidic conditions (e.g., H₂SO₄) to form isobutene and a pyridone derivative .

Coordination Chemistry

The pyridine nitrogen and nitrile group act as ligands in metal complexes:

| Metal | Binding Site | Application | Reference |

|---|---|---|---|

| Pd(II) | Pyridine N, CN | Catalytic cross-coupling |

Biological Interactions

The compound interacts with biological targets via hydrogen bonding (nitrile, methoxy) and hydrophobic interactions (tert-butyl) :

| Target | Interaction Type | Effect | Reference |

|---|---|---|---|

| Enzymes | H-bonding | Inhibition | |

| Receptors | Hydrophobic | Allosteric modulation |

Comparative Reactivity

Key differences from analogous pyridine derivatives:

| Compound | Substituent | Reactivity Trend |

|---|---|---|

| 6-Bromo-2-methoxynicotinonitrile | Br (electron-withdrawing) | Faster nitrile hydrolysis |

| 4,4'-Di-tert-butyl-2,2'-dipyridyl | Bulky dipyridyl | Reduced electrophilic substitution |

Propriétés

Formule moléculaire |

C11H14N2O |

|---|---|

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

6-tert-butyl-2-methoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)9-6-5-8(7-12)10(13-9)14-4/h5-6H,1-4H3 |

Clé InChI |

WDYIUBSUHVOGHP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=NC(=C(C=C1)C#N)OC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.